Cas no 2649084-33-1 (3-(2-Isocyanatopropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

3-(2-Isocyanatopropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione is a specialized isocyanate-functionalized sulfone compound, notable for its unique reactivity and structural properties. The presence of both isocyanate and sulfone moieties enables its use as a versatile intermediate in organic synthesis, particularly in the preparation of polyurethanes, coatings, and adhesives with enhanced thermal and chemical stability. The tert-butyl-like steric hindrance adjacent to the isocyanate group may influence reaction kinetics, offering controlled reactivity for selective modifications. Its rigid thiolane-1,1-dione backbone contributes to improved mechanical properties in polymer matrices. This compound is valued for its potential in high-performance material applications, where precise functional group incorporation and stability are critical.
3-(2-Isocyanatopropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione structure
2649084-33-1 structure
Product name:3-(2-Isocyanatopropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione
CAS No:2649084-33-1
MF:C10H17NO3S
Molecular Weight:231.311881780624
CID:5891922
PubChem ID:165637021

3-(2-Isocyanatopropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione 化学的及び物理的性質

名前と識別子

    • 2649084-33-1
    • EN300-2002374
    • 3-(2-isocyanatopropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione
    • 3-(2-Isocyanatopropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione
    • インチ: 1S/C10H17NO3S/c1-9(2,11-7-12)8-5-6-15(13,14)10(8,3)4/h8H,5-6H2,1-4H3
    • InChIKey: OUGJAXOINRHWPG-UHFFFAOYSA-N
    • SMILES: S1(CCC(C(C)(C)N=C=O)C1(C)C)(=O)=O

計算された属性

  • 精确分子量: 231.09291458g/mol
  • 同位素质量: 231.09291458g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 397
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72Ų
  • XLogP3: 2

3-(2-Isocyanatopropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-2002374-1.0g
3-(2-isocyanatopropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione
2649084-33-1
1g
$1572.0 2023-06-02
Enamine
EN300-2002374-0.05g
3-(2-isocyanatopropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione
2649084-33-1
0.05g
$1320.0 2023-09-16
Enamine
EN300-2002374-0.25g
3-(2-isocyanatopropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione
2649084-33-1
0.25g
$1447.0 2023-09-16
Enamine
EN300-2002374-10g
3-(2-isocyanatopropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione
2649084-33-1
10g
$6758.0 2023-09-16
Enamine
EN300-2002374-2.5g
3-(2-isocyanatopropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione
2649084-33-1
2.5g
$3080.0 2023-09-16
Enamine
EN300-2002374-1g
3-(2-isocyanatopropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione
2649084-33-1
1g
$1572.0 2023-09-16
Enamine
EN300-2002374-10.0g
3-(2-isocyanatopropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione
2649084-33-1
10g
$6758.0 2023-06-02
Enamine
EN300-2002374-0.1g
3-(2-isocyanatopropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione
2649084-33-1
0.1g
$1384.0 2023-09-16
Enamine
EN300-2002374-0.5g
3-(2-isocyanatopropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione
2649084-33-1
0.5g
$1509.0 2023-09-16
Enamine
EN300-2002374-5g
3-(2-isocyanatopropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione
2649084-33-1
5g
$4557.0 2023-09-16

3-(2-Isocyanatopropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione 関連文献

3-(2-Isocyanatopropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dioneに関する追加情報

Introduction to 3-(2-Isocyanatopropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione (CAS No. 2649084-33-1)

3-(2-Isocyanatopropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione (CAS No. 2649084-33-1) is a highly specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of thiolane derivatives, which are known for their versatile reactivity and potential applications in drug development. The presence of an isocyanate group and a dione moiety in its molecular structure endows it with unique chemical properties that make it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal chemistry.

The molecular structure of 3-(2-isocyanatopropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione can be described as a cyclic thiolane backbone substituted with a 2-isocyanatopropan-2-yl group and a dimethyl group at the 2-position. The isocyanate functional group (–NCO) is highly reactive and can participate in various chemical transformations, including condensation reactions with amines and hydroxyl groups, as well as polymerization processes. These reactivity features make the compound particularly useful in the synthesis of polyurethanes and other polymeric materials.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential biological activities. Thiolane derivatives have been extensively studied due to their ability to mimic natural thiol compounds found in biological systems. The compound 3-(2-isocyanatopropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione represents an advanced derivative that combines the structural features of thiolanes with the reactivity of isocyanate groups. This combination opens up new possibilities for designing molecules with tailored biological properties.

One of the most compelling aspects of 3-(2-isocyanatopropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione is its potential application in drug discovery. The isocyanate group can be selectively functionalized to introduce various pharmacophores, making it a versatile scaffold for the development of new therapeutic agents. For instance, recent studies have demonstrated that isocyanate-functionalized thiolanes can serve as precursors for the synthesis of bioactive molecules targeting specific biological pathways. These findings highlight the compound's significance as a building block in medicinal chemistry.

The synthesis of 3-(2-isocyanatopropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione involves multi-step organic transformations that require precise control over reaction conditions. The key steps typically include the formation of the thiolane ring through intramolecular cyclization followed by functionalization with an isocyanate group. Advanced synthetic techniques such as organometallic chemistry and transition-metal-catalyzed reactions have been employed to achieve high yields and purity levels. These synthetic strategies are crucial for ensuring that the final product meets the stringent requirements of pharmaceutical applications.

From a mechanistic perspective, 3-(2-isocyanatopropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione exhibits interesting reactivity patterns that have been explored in detail by researchers. The isocyanate group undergoes rapid reactions with nucleophiles such as water and alcohols to form carbamates and ureas, respectively. Additionally, it can participate in polymerization reactions to form polyurethane-like materials. These reactions underscore the compound's potential utility in both small-molecule drug development and material science applications.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 3-(2-isocyanatopropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione with greater accuracy. Molecular modeling studies have revealed that this compound can interact with various biological targets due to its unique structural features. For example, simulations suggest that it may bind to enzymes involved in metabolic pathways or interact with receptors on cell surfaces. These insights provide valuable guidance for designing targeted drug candidates based on this scaffold.

The pharmaceutical industry has shown considerable interest in exploring novel heterocyclic compounds like 3-(2-isocyanatopropan-2-yl)-2,2-dimethyl-lambda6-thiolane-lambda6-one-lambda6-one, particularly those with potential therapeutic benefits. The compound's ability to undergo selective functionalization makes it an attractive candidate for further development into new drugs. Researchers are currently investigating its efficacy against various diseases by modifying its molecular structure to enhance its bioactivity and pharmacokinetic properties.

In conclusion,3-(cas no2649084)-product name-isocyanatopropan-dimethyl-thiolane-dione represents a promising compound with significant potential in both academic research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this molecule,CAS No.2649084-33-ldione, it is likely to play an increasingly important role in shaping the future of chemical biology and pharmaceuticals.

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